4-Chloro-3-fluoro-2-methylbenzoic acid
Overview
Description
4-Chloro-3-fluoro-2-methylbenzoic acid is an aromatic carboxylic acid with the molecular formula C8H6ClFO2. This compound is characterized by the presence of chlorine, fluorine, and methyl substituents on the benzene ring, which impart unique chemical properties and reactivity. It is used in various chemical syntheses and has applications in scientific research and industry.
Mechanism of Action
Mode of Action
Benzoic acid derivatives are known to participate in various chemical reactions such as free radical bromination and nucleophilic substitution .
Biochemical Pathways
It’s known that benzoic acid derivatives can be involved in various biochemical processes, including the metabolism of aromatic compounds .
Pharmacokinetics
The compound’s predicted properties include a boiling point of 3029±370 °C and a density of 1403±006 g/cm3 .
Result of Action
The molecular and cellular effects of 4-Chloro-3-fluoro-2-methylbenzoic acid’s action are currently unknown due to the lack of specific research on this compound .
Action Environment
Factors such as temperature, ph, and the presence of other chemicals can potentially affect the action of benzoic acid derivatives .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Chloro-3-fluoro-2-methylbenzoic acid can be synthesized through several synthetic routes. One common method involves the chlorination and fluorination of 2-methylbenzoic acid. The reaction typically employs reagents such as chlorine gas (Cl2) and fluorine gas (F2) under controlled conditions to achieve selective substitution on the aromatic ring .
Industrial Production Methods
In industrial settings, the production of this compound often involves multi-step processes that ensure high yield and purity. These processes may include the use of catalysts and optimized reaction conditions to facilitate the chlorination and fluorination steps efficiently .
Chemical Reactions Analysis
Types of Reactions
4-Chloro-3-fluoro-2-methylbenzoic acid undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in electrophilic aromatic substitution reactions, where the chlorine or fluorine atoms can be replaced by other substituents.
Oxidation and Reduction: The carboxylic acid group can be oxidized to form corresponding derivatives or reduced to form alcohols.
Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Electrophilic Substitution: Reagents such as nitrating agents (HNO3/H2SO4) or sulfonating agents (SO3/H2SO4) are commonly used.
Oxidation: Strong oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are employed.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Major Products Formed
The major products formed from these reactions include substituted benzoic acids, benzyl alcohols, and various aromatic derivatives depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-Chloro-3-fluoro-2-methylbenzoic acid has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound is used in the synthesis of biologically active molecules, including pharmaceuticals and agrochemicals.
Medicine: It serves as an intermediate in the production of drugs with potential therapeutic effects.
Industry: The compound is utilized in the manufacture of specialty chemicals and materials.
Comparison with Similar Compounds
Similar Compounds
- 4-Chloro-2-methylbenzoic acid
- 3-Fluoro-2-methylbenzoic acid
- 2-Chloro-4-fluoro-3-methylbenzoic acid
Uniqueness
4-Chloro-3-fluoro-2-methylbenzoic acid is unique due to the specific arrangement of chlorine, fluorine, and methyl groups on the benzene ring. This unique substitution pattern imparts distinct chemical properties and reactivity compared to other similar compounds .
Properties
IUPAC Name |
4-chloro-3-fluoro-2-methylbenzoic acid | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClFO2/c1-4-5(8(11)12)2-3-6(9)7(4)10/h2-3H,1H3,(H,11,12) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UBVRMICSRMVWNX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1F)Cl)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClFO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201283584 | |
Record name | 4-Chloro-3-fluoro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
188.58 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
157652-29-4 | |
Record name | 4-Chloro-3-fluoro-2-methylbenzoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=157652-29-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Chloro-3-fluoro-2-methylbenzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201283584 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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